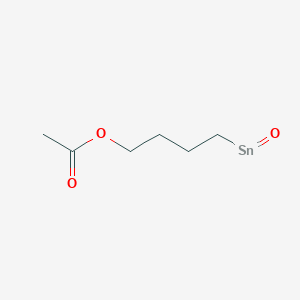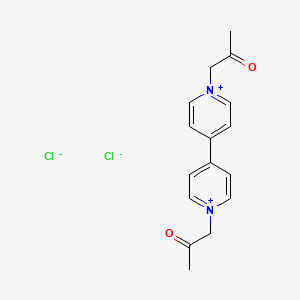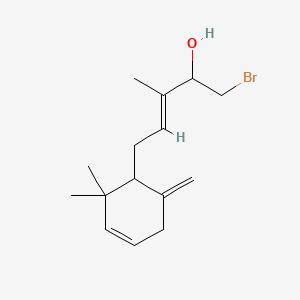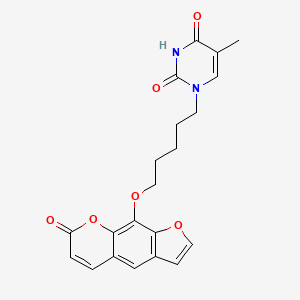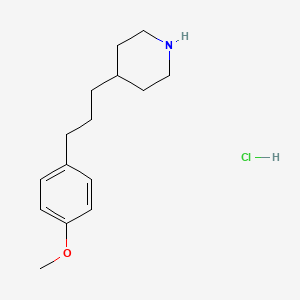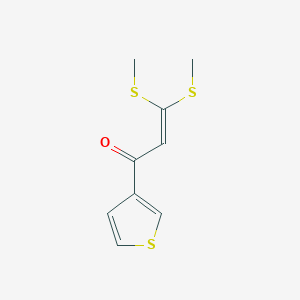![molecular formula C11H23N2O3+ B14433805 N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium CAS No. 75056-21-2](/img/structure/B14433805.png)
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium is a complex organic compound with a unique structure that includes an acetamido group, a carboxypentyl chain, and a dimethylmethanaminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the acetamido group, the introduction of the carboxypentyl chain, and the final quaternization to form the dimethylmethanaminium moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium include:
- N-[(5S)-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine
- Renzapride
- N-[(5S,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-8-propyl-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-1-methyl-4-imidazolesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
CAS No. |
75056-21-2 |
|---|---|
Molecular Formula |
C11H23N2O3+ |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
[(5S)-5-acetamido-5-carboxypentyl]-trimethylazanium |
InChI |
InChI=1S/C11H22N2O3/c1-9(14)12-10(11(15)16)7-5-6-8-13(2,3)4/h10H,5-8H2,1-4H3,(H-,12,14,15,16)/p+1/t10-/m0/s1 |
InChI Key |
UNMNZFBQVJTYMP-JTQLQIEISA-O |
Isomeric SMILES |
CC(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCC[N+](C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






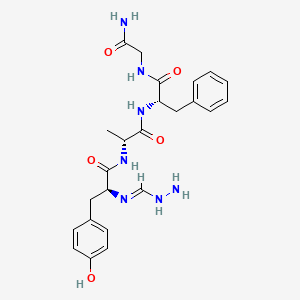

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
